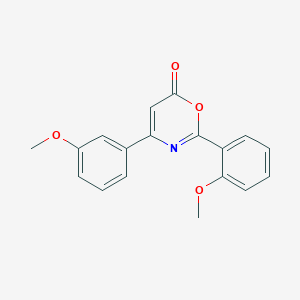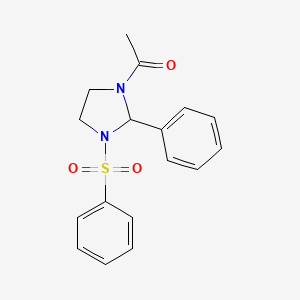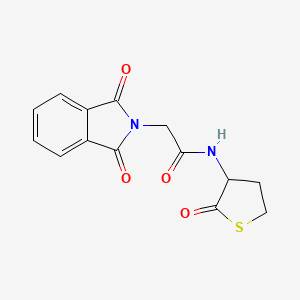![molecular formula C19H16ClNO3S B3953730 5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953730.png)
5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione, commonly known as CBX, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBX belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties.
Mecanismo De Acción
The exact mechanism of action of CBX is not fully understood, but it is believed to act through several pathways. In diabetes research, CBX is thought to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which regulates glucose metabolism and insulin sensitivity. In cancer research, CBX has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
CBX has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, increased glucose uptake, and inhibition of cancer cell proliferation. CBX has also been found to regulate lipid metabolism and reduce inflammation in various experimental models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBX in lab experiments is its high potency and specificity, which allows for precise targeting of specific pathways and processes. However, CBX is also known to have some limitations, including its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are required before using CBX in clinical applications.
Direcciones Futuras
There are several future directions for CBX research, including the development of more potent and selective analogs, the investigation of CBX in combination with other drugs or therapies, and the exploration of CBX in other disease models. Additionally, further studies are needed to elucidate the exact mechanisms of action of CBX and to identify potential biomarkers for its therapeutic efficacy.
In conclusion, CBX is a promising synthetic compound with potential therapeutic applications in diabetes and cancer research. Its high potency and specificity make it an attractive candidate for further investigation, and its biochemical and physiological effects warrant further exploration. With continued research and development, CBX may prove to be a valuable tool in the fight against these debilitating diseases.
Aplicaciones Científicas De Investigación
CBX has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. In diabetes research, CBX has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo. CBX has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer, by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
(5Z)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-2-21-18(22)17(25-19(21)23)11-13-5-9-16(10-6-13)24-12-14-3-7-15(20)8-4-14/h3-11H,2,12H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXMTOPZFLSMQV-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]nicotinamide](/img/structure/B3953652.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-5-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B3953655.png)


![N-(3-chlorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B3953668.png)
![2-methyl-N-[4-({[1-methyl-2-(3-methylpyridin-2-yl)ethyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B3953669.png)


![3-benzyl-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953700.png)

![(2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3953723.png)

![{2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenoxy}acetic acid](/img/structure/B3953744.png)
![ethyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B3953746.png)